VitaMin D2 beta-D-Glucuronide SodiuM Salt
Description
Overview of Vitamin D Metabolism and Prohormone Activation
Vitamin D, a fat-soluble prohormone, exists in two primary forms: vitamin D2 (ergocalciferol), derived from plant sources and supplements, and vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and also obtained from dietary sources. researchgate.netencyclopedia.pubnews-medical.net Both forms are biologically inert and require a two-step activation process. researchgate.net
The initial activation step occurs primarily in the liver, where vitamin D is hydroxylated to form 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D and the accepted biomarker for vitamin D status. nih.govvaia.com This conversion is catalyzed by the enzyme 25-hydroxylase. vaia.com Subsequently, 25(OH)D is transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1-alpha-hydroxylase to produce the biologically active hormone, 1,25-dihydroxyvitamin D [1,25(OH)2D], also known as calcitriol. vaia.comahajournals.org This active form of vitamin D plays a critical role in calcium and phosphate (B84403) homeostasis, bone metabolism, and various other physiological processes by binding to the vitamin D receptor (VDR) in target cells. researchgate.netphysiology.org
The metabolism of vitamin D is a tightly regulated process involving several cytochrome P450 enzymes. nih.gov Key enzymes in this pathway include CYP2R1 as the primary 25-hydroxylase and CYP27B1 as the 1-alpha-hydroxylase. physiology.orgnih.gov Conversely, the enzyme CYP24A1 initiates the catabolism of both 25(OH)D and 1,25(OH)2D, marking the pathway for their inactivation and excretion. nih.govnih.gov
Significance of Phase II Metabolic Pathways: Glucuronidation and Sulfation
Following the activation and catabolic hydroxylation steps, vitamin D and its metabolites undergo Phase II metabolic conjugation reactions, primarily glucuronidation and sulfation. nih.govmdpi.com These processes involve the attachment of polar molecules to the vitamin D metabolites, which increases their water solubility and facilitates their elimination from the body, primarily through bile and urine. researchgate.netontosight.ai
Glucuronidation , mediated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the vitamin D molecule. mdpi.comontosight.aiSulfation , on the other hand, is carried out by sulfotransferase enzymes (SULTs), which add a sulfate (B86663) group. mdpi.com While both pathways contribute to the deactivation and excretion of vitamin D metabolites, they also give rise to a pool of circulating conjugated metabolites whose full physiological significance is still under investigation. researchgate.netoup.com
Recent research indicates that these conjugated forms are not merely excretory byproducts. Sulfated conjugates, in particular, constitute a significant proportion of circulating vitamin D metabolites, with some studies suggesting they may act as a reservoir that can be converted back to their unconjugated, active forms. mdpi.comoup.com Glucuronide conjugates, while present in smaller amounts in circulation, are significant in the context of enterohepatic circulation and local tissue activity. oup.comnih.gov
| Conjugate Type | Proportion of Total Circulating Metabolites |
|---|---|
| Sulfate Conjugates | 18% - 53% |
| Glucuronide Conjugates | 2.7% - 11% |
This table presents the general range of sulfated and glucuronidated vitamin D metabolites found in circulation, highlighting the higher proportion of sulfated forms. Data compiled from multiple studies. oup.comnih.gov
Identification and Contextualization of VitaMin D2 beta-D-Glucuronide as a Key Conjugated Metabolite
Vitamin D2 beta-D-Glucuronide is a specific water-soluble metabolite formed through the glucuronidation of vitamin D2 (ergocalciferol). ontosight.ai In this process, a glucuronic acid molecule is attached to the 3-beta position of the vitamin D2 molecule. ontosight.ai The resulting compound, with the chemical formula C34H51NaO7 and a molecular weight of 594.75 g/mol , is identified by the CAS Number 85701-30-0. biosynth.compharmaffiliates.com
Rationale for Dedicated Academic Research on Glucuronide Metabolites
Initially, conjugated vitamin D metabolites, including glucuronides, were largely considered inactive end-products destined for excretion. nih.gov However, emerging evidence has prompted a reappraisal of this view. The enterohepatic circulation of these metabolites, where they are excreted in bile and can be reabsorbed in the intestine, suggests a more complex physiological role. nih.gov
Dedicated research into glucuronide metabolites like Vitamin D2 beta-D-Glucuronide is crucial for several reasons:
Complete Understanding of Vitamin D Homeostasis: A full picture of vitamin D's lifecycle requires understanding its deactivation and clearance pathways. Studying glucuronidated metabolites provides insight into the regulation of active vitamin D levels and the prevention of potential toxicity. ontosight.ai
Potential for Bioactivity: Research has shown that glucuronidated metabolites can be acted upon by bacterial beta-glucuronidases in the gut, releasing the unconjugated vitamin D metabolite. nih.govphysiology.org This suggests a mechanism for targeted delivery of vitamin D to the colon, where it may exert local biological effects. nih.govresearchgate.net
Accurate Assessment of Vitamin D Status: The conventional measurement of unconjugated 25(OH)D may not fully represent an individual's total vitamin D pool. oup.comnih.gov Understanding the contribution of conjugated metabolites could lead to more comprehensive methods for assessing vitamin D status. oup.com
The study of specific compounds like Vitamin D2 beta-D-Glucuronide Sodium Salt is therefore essential to unravel the multifaceted roles of these conjugated molecules in health and disease.
Structure
2D Structure
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O7.Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39;/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39);/q;+1/p-1/b10-9+,23-12+,24-13-;/t20-,22+,25-,26+,27-,28-,29-,30+,31-,33+,34+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUZRVSBMCROQ-BLZNVSBSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858567 | |
| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85701-30-0 | |
| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Fate and Enzymatic Hydrolysis of Vitamin D2 Beta D Glucuronide
Pathways of Biotransformation and Excretion
The conversion of vitamin D2 into its glucuronide form is a key step in its metabolism, rendering it more water-soluble to facilitate its removal from the body. ontosight.ai This biotransformation primarily occurs through the action of UDP-glucuronosyltransferase enzymes. ontosight.ai
Hepatic and Biliary Excretion Routes
The liver is a central site for the metabolism of vitamin D. nih.govnih.gov Here, vitamin D and its metabolites undergo conjugation reactions, including glucuronidation. mdpi.comnih.gov This process attaches a glucuronic acid molecule to the vitamin D2 molecule, forming vitamin D2 beta-D-glucuronide. ontosight.ai This conjugation significantly increases the water solubility of the compound, preparing it for excretion. hmdb.casigmaaldrich.com
The primary route for the elimination of these conjugated vitamin D metabolites is through the bile and into the feces. mdpi.comnih.gov Studies have shown that in conditions like primary biliary cirrhosis, the excretion patterns of vitamin D metabolites can be altered, with a notable increase in urinary excretion. portlandpress.comnih.gov
Renal Elimination Mechanisms
While biliary excretion is the main pathway, the kidneys also play a role in the elimination of vitamin D glucuronides. mdpi.comhmdb.ca The increased water solubility of vitamin D2 beta-D-glucuronide allows for its filtration by the kidneys and subsequent excretion in the urine. ontosight.aisigmaaldrich.com In certain liver diseases, renal excretion of vitamin D metabolites becomes more pronounced. portlandpress.comnih.gov The megalin/cubilin receptor system in the kidneys is responsible for the reuptake of vitamin D metabolites that are bound to the vitamin D-binding protein, which limits their urinary excretion under normal circumstances. nih.govnih.gov
Enzymatic Deconjugation by Beta-Glucuronidase
Beta-glucuronidase is an enzyme that plays a critical role in reversing the glucuronidation process by hydrolyzing beta-D-glucuronic acid residues from various compounds, including vitamin D glucuronides. wikipedia.org This deconjugation can release the active form of the vitamin.
Characterization of Beta-Glucuronidase Enzymes Relevant to Vitamin D Metabolism
Beta-glucuronidases are a family of enzymes that break down complex carbohydrates. wikipedia.org In the context of vitamin D metabolism, these enzymes can cleave the glucuronic acid from vitamin D2 beta-D-glucuronide, releasing the vitamin D2 molecule. nih.gov This process is significant in the lower intestinal tract, where bacterial beta-glucuronidases can act on orally administered vitamin D glucuronides, allowing for targeted delivery of the vitamin to the colon. physiology.org
Source-Dependent Substrate Specificities of Beta-Glucuronidase (e.g., Escherichia coli, Helix pomatia)
The activity and specificity of beta-glucuronidase can vary depending on its source. Enzymes from different organisms exhibit different efficiencies in hydrolyzing vitamin D glucuronides. nih.gov
Escherichia coli : Beta-glucuronidase from E. coli is highly specific and active in hydrolyzing steroid glucuronides. sigmaaldrich.com It is known for its high hydrolytic activity, allowing for rapid deconjugation, often within 15 to 30 minutes. sigmaaldrich.com This bacterial enzyme is also less sensitive to changes in the concentration of the steroid glucuronide compared to enzymes from other sources. sigmaaldrich.com The preparation of β-glucuronidase from E. coli is also noted to be essentially free of sulfatase activity, unlike preparations from sources like Helix pomatia. sigmaaldrich.com
Helix pomatia : The enzyme preparation from the Roman snail, Helix pomatia, is also commonly used for the hydrolysis of glucuronides. sigmaaldrich.commerckmillipore.com However, it has been observed that the bacterial enzyme from E. coli is significantly more active in hydrolyzing certain steroid glucuronides compared to the enzyme from Helix pomatia. sigmaaldrich.com Additionally, beta-glucuronidase preparations from mollusks like Helix pomatia often contain sulfatase activity. sigmaaldrich.com
Optimal Conditions for In Vitro Enzymatic Hydrolysis in Research Applications
In research settings, enzymatic hydrolysis is a crucial step for the analysis of conjugated vitamin D metabolites. endocrine-abstracts.org The conditions for this process are optimized to ensure complete deconjugation.
| Enzyme Source | Optimal pH | Optimal Temperature | Incubation Time |
| Escherichia coli | 6.0 - 7.0 | 37°C | 15 - 30 minutes for rapid hydrolysis; up to 16 hours in some applications |
| Helix pomatia | 4.5 - 5.0 | 37°C | Varies depending on substrate and concentration |
Table 1: Optimal Conditions for In Vitro Enzymatic Hydrolysis. sigmaaldrich.comsigmaaldrich.comnih.gov
For instance, one optimized method for the hydrolysis of vitamin D glucuronides in human serum samples involves incubation with beta-glucuronidase from Escherichia coli at 37°C for 16 hours. nih.gov The pH optimum for E. coli beta-glucuronidase is between 6.0 and 6.5. sigmaaldrich.com For beta-glucuronidase from Helix pomatia, the optimal pH for glucuronidase activity is between 4.5 and 5.0. sigmaaldrich.com
Products of Hydrolysis: Release of Unconjugated Vitamin D2 Metabolites
The enzymatic hydrolysis of Vitamin D2 beta-D-Glucuronide is a critical step in its metabolic fate, leading to the release of its constituent parts: the unconjugated Vitamin D2 metabolite and D-glucuronic acid. This cleavage is facilitated by beta-glucuronidase enzymes, which are found in various body tissues and are also produced by gut microbiota. nih.govnih.gov The primary significance of this hydrolysis is the liberation of the free sterol, which allows the body to utilize the vitamin D2 that was previously conjugated. nih.gov
The process of hydrolysis is essential for analytical measurement as well. In laboratory settings, beta-glucuronidase is used to deconjugate samples to measure the total amount of a specific vitamin D metabolite, revealing the concentration that was present in its glucuronidated form. nih.gov
Interplay with Other Conjugated Forms (e.g., Sulfates) and Their Hydrolysis
In addition to glucuronidation, Vitamin D2 and its metabolites can also undergo Phase II metabolism via sulfation, creating sulfate (B86663) ester conjugates. nih.gov These two pathways, glucuronidation and sulfation, result in distinct conjugated forms with different metabolic fates and biological significance. nih.govnih.gov
A primary distinction between these two forms is their relative abundance in circulation. Studies analyzing human serum have consistently found that sulfated conjugates constitute a much higher proportion of circulating vitamin D metabolites compared to glucuronide conjugates. nih.govresearchgate.net While sulfate forms can range from 18% to 53% of the total circulating metabolites, glucuronides represent a smaller fraction, typically between 2.7% and 11%. nih.govresearchgate.netendocrine-abstracts.org For 25-hydroxyvitamin D2 (25OHD2), a major metabolite of Vitamin D2, the proportion of the sulfate form is greater than that of the glucuronide form. nih.gov
The hydrolysis of these conjugates is mediated by different classes of enzymes. Glucuronides are cleaved by beta-glucuronidases, whereas sulfates are hydrolyzed by sulfatases, such as arylsulfatase. nih.govnih.gov
The biological implications of these two conjugation pathways for Vitamin D2 appear to differ significantly. As established, the glucuronide conjugate of Vitamin D2 is considered a biologically available source of the vitamin, which can be reclaimed upon hydrolysis. nih.gov In stark contrast, studies on Vitamin D2 3-beta-sulfate found it to be biologically inert. nih.gov It failed to increase calcium transport in the duodenum or mobilize calcium from bone, except at extremely high, non-physiological doses. nih.gov This suggests that while glucuronidation of Vitamin D2 may serve as a temporary inactivation or storage mechanism that allows for later reuse, sulfation appears to be a more definitive pathway for inactivation and subsequent excretion.
The following tables provide a comparative overview of Vitamin D2 glucuronide and sulfate conjugates.
Table 1: Comparative Abundance of Circulating Conjugated Vitamin D Metabolites
| Conjugate Type | General Proportion of Total Circulating Metabolites |
|---|---|
| Sulfate Conjugates | 18% - 53% nih.govresearchgate.net |
| Glucuronide Conjugates | 2.7% - 11% nih.govresearchgate.net |
Table 2: Comparison of Hydrolysis for Vitamin D2 Conjugates
| Feature | Vitamin D2 beta-D-Glucuronide | Vitamin D2 Sulfate |
|---|---|---|
| Hydrolyzing Enzyme | Beta-glucuronidase nih.gov | Sulfatase / Arylsulfatase nih.govnih.gov |
| Products of Hydrolysis | Free Vitamin D2 metabolite + D-glucuronic acid | Free Vitamin D2 metabolite + Sulfate |
| Biological Activity Post-Hydrolysis | Considered a biologically active source of Vitamin D2 upon release of the free sterol. nih.gov | The conjugate is considered largely biologically inert, with the released sterol being the active component. nih.gov |
Advanced Analytical Methodologies for Research of Vitamin D2 Beta D Glucuronide
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing vitamin D metabolites, providing the necessary separation from a multitude of structurally similar compounds. The choice of chromatographic technique is dictated by the polarity of the analyte and the complexity of the sample matrix.
Liquid Chromatography (LC) Applications
Liquid chromatography (LC) is the most prevalent separation technique for vitamin D and its metabolites due to its versatility and high efficiency. It is particularly well-suited for analyzing polar, non-volatile compounds like glucuronides which are not amenable to gas chromatography without derivatization.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible method for the analysis of vitamin D compounds. frontierspartnerships.orgnih.gov The technique relies on the inherent UV absorbance of the vitamin D chromophore, which typically shows a maximum absorbance around 265 nm. researchgate.net While HPLC-UV is effective for quantifying the more abundant vitamin D forms, its sensitivity can be a limitation for trace-level metabolites like glucuronides. researchgate.net However, it remains a fundamental tool for separating vitamin D2 and D3 metabolites. frontierspartnerships.org The primary advantage of HPLC with UV detection lies in its ability to achieve chromatographic separation of various metabolites prior to detection. researchgate.netnih.gov
Research has demonstrated the utility of HPLC-UV in separating a wide array of vitamin D metabolites, which is the foundational step required before quantification. nih.gov For instance, methods have been developed that can resolve vitamin D2, vitamin D3, and their hydroxylated forms in various biological samples. nih.gov
| Parameter | Example Condition | Purpose |
| Column | C30 or C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction to retain and separate vitamin D metabolites based on polarity. |
| Mobile Phase | Gradient of Methanol (B129727) and Water | Elutes compounds of varying polarities; polar glucuronides elute before the parent vitamin. |
| Flow Rate | 1.0 - 2.0 mL/min | Ensures optimal interaction with the stationary phase for good peak resolution. nih.gov |
| Detection | UV at 265 nm | Detects the conjugated triene system characteristic of the vitamin D structure. researchgate.net |
Reversed-Phase HPLC Method Development
Developing a reversed-phase HPLC method is crucial for successfully separating the highly polar Vitamin D2 beta-D-Glucuronide from its non-polar parent compound, ergocalciferol (B368823) (Vitamin D2), and other less polar metabolites. In reversed-phase chromatography, a non-polar stationary phase (like C18 or C30) is used with a polar mobile phase. researchgate.netnih.gov Consequently, polar analytes such as glucuronides have less retention and elute earlier from the column than non-polar compounds.
The development process involves optimizing several parameters:
Column Selection: C18 columns are standard for reversed-phase separations, but longer-chain C30 columns can offer enhanced shape selectivity for structurally similar vitamin D isomers. nih.gov
Mobile Phase Composition: A gradient elution using a mixture of water with an organic modifier like acetonitrile (B52724) or methanol is typically employed. researchgate.net The gradient starts with a higher proportion of water to elute polar compounds like glucuronides and gradually increases the organic solvent concentration to elute more hydrophobic metabolites.
pH and Buffers: The addition of a buffer, such as ammonium (B1175870) acetate (B1210297), can improve peak shape and reproducibility, especially for ionizable compounds. researchgate.net
A study focused on biliary metabolites of vitamin D2 successfully used reversed-phase HPLC to resolve multiple charged compounds, including the glucuronide fraction. nih.gov This demonstrates the efficacy of the technique in separating these polar conjugates from a complex biological mixture. nih.gov
| Time (minutes) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) | Eluting Compounds |
| 0.0 | 95 | 5 | Highly polar matrix components |
| 5.0 | 95 | 5 | Vitamin D2 beta-D-Glucuronide |
| 20.0 | 5 | 95 | 25-hydroxyvitamin D2, other hydroxylated metabolites |
| 25.0 | 5 | 95 | Vitamin D2 (Ergocalciferol) |
| 30.0 | 95 | 5 | Column Re-equilibration |
Supercritical Fluid Chromatography (SFC) for Metabolite Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to liquid chromatography for the analysis of fat-soluble vitamins and their metabolites. nih.govresearchgate.net This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity. nih.govresearchgate.net
The low viscosity and high diffusivity of supercritical fluids lead to high chromatographic efficiency and rapid separations. researchgate.net By adding a polar co-solvent (modifier) like methanol, the elution strength of the mobile phase can be tuned to separate a wide range of analytes, from non-polar parent vitamins to polar conjugated metabolites, often within a single analytical run. nih.govnih.gov Research has shown that SFC can successfully separate numerous vitamin D analogues, including hydroxylated and other modified forms, demonstrating its potential for comprehensive metabolite profiling. nih.govunimelb.edu.au This capability makes it well-suited for the complex challenge of analyzing the vitamin D metabolome, which includes glucuronidated species. unimelb.edu.au
| Parameter | Typical Condition | Rationale |
| Column | 1-Aminoanthracene (1-AA) or 2-Ethylpyridine (2-EP) | Offers unique selectivity for structurally similar isomers and metabolites. nih.govnih.gov |
| Mobile Phase | Supercritical CO2 with a Methanol gradient (e.g., 2-40%) | CO2 acts as the primary non-polar solvent, while the methanol modifier elutes more polar analytes. |
| Back Pressure | 100-150 bar | Maintains the CO2 in a supercritical state, ensuring optimal chromatographic properties. |
| Temperature | 35-45 °C | Influences fluid density and analyte solubility, affecting retention and selectivity. nih.gov |
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry (MS) is the definitive technique for the detection and quantification of vitamin D metabolites due to its unparalleled sensitivity and specificity. When coupled with a chromatographic system (LC-MS or SFC-MS), it provides a powerful analytical platform capable of measuring trace levels of compounds in complex biological fluids. amegroups.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Specificity and Sensitivity
Tandem mass spectrometry (MS/MS) is considered the gold standard for quantifying vitamin D metabolites, including glucuronides. amegroups.orgresearchgate.net This technique involves two stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of interest, e.g., Vitamin D2 beta-D-Glucuronide) is selected. This ion is then fragmented, and in the second stage, a specific product ion resulting from this fragmentation is selected and detected. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces chemical noise, resulting in exceptional sensitivity. nih.govnih.gov
The application of LC-MS/MS has enabled the direct measurement of conjugated vitamin D metabolites in human serum, with glucuronides being identified as a circulating fraction. nih.gov Studies have successfully used LC-MS/MS to identify vitamin D3 glucuronides in human urine, showcasing the method's capability to elucidate metabolic pathways. researchgate.net The high selectivity of MS/MS allows it to distinguish between isobaric compounds—molecules with the same mass but different structures—such as different positional isomers or epimers, which is a significant challenge for other detectors. nih.govmdpi.com For low-concentration analytes like Vitamin D2 beta-D-Glucuronide, derivatization may be employed to improve ionization efficiency and further enhance detection sensitivity by 10 to 100-fold. researchgate.netresearchgate.net
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Ionization Mode |
| Vitamin D2 beta-D-Glucuronide | 571.3 | 395.3 | Negative ESI |
| 25-hydroxyvitamin D2 | 411.3 | 393.3 | Positive ESI |
| Ergocalciferol (Vitamin D2) | 396.3 | 271.2 | Positive APCI |
Multiple Reaction Monitoring (MRM) Strategies
Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative analysis by tandem mass spectrometry, providing exceptional selectivity and sensitivity for detecting specific analytes in complex mixtures. spectroscopyonline.com In the analysis of Vitamin D2 beta-D-Glucuronide, the MRM strategy involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the monitoring of a specific product ion.
The precursor ion for Vitamin D2 beta-D-Glucuronide would typically be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ generated via electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI). spectroscopyonline.com The most sensitive MRM transition is determined by infusing a standard of the compound and optimizing the collision energy to achieve the most abundant and stable fragment. mdpi.com For Vitamin D2 beta-D-Glucuronide, a characteristic fragmentation would involve the cleavage of the glucuronide moiety (loss of 176 Da), resulting in a product ion corresponding to the Vitamin D2 aglycone. Additional fragmentation of the Vitamin D2 backbone can provide qualifier ions for enhanced specificity.
Table 1: Hypothetical MRM Transitions for VitaMin D2 beta-D-Glucuronide Analysis This table presents potential MRM transitions based on the structure of the compound. Optimal values must be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |
|---|
Integration of LC-MS/MS with Enzymatic Hydrolysis for Total Metabolite Assessment
To assess the total concentration of a specific Vitamin D2 metabolite, it is crucial to account for both its free and conjugated forms, such as glucuronides. Glucuronidation is a major pathway for the excretion of vitamin D metabolites. nih.gov A common and effective strategy for quantifying the total metabolite pool involves enzymatic hydrolysis prior to LC-MS/MS analysis. nih.gov
This procedure utilizes the enzyme β-glucuronidase to selectively cleave the glucuronide bond, liberating the parent Vitamin D2 metabolite from its conjugated form. nih.gov The sample, often urine, is incubated with β-glucuronidase under optimized conditions (e.g., pH 5 at 37°C) to ensure complete hydrolysis. nih.gov Following this deconjugation step, the sample is subjected to extraction and cleanup before being analyzed by LC-MS/MS. By measuring the concentration of the parent metabolite after hydrolysis, researchers can determine the total amount that was present in both free and glucuronidated forms in the original sample. This approach is critical for comprehensive metabolic profiling and pharmacokinetic studies. nih.gov
Sample Preparation and Extraction Techniques for Research Samples
Effective sample preparation is a critical prerequisite for reliable LC-MS/MS analysis. The primary goals are to remove interfering matrix components (e.g., proteins, phospholipids, salts), release protein-bound analytes, and concentrate the target analyte to improve detection sensitivity. nih.govnih.gov For Vitamin D2 beta-D-Glucuronide, which is more polar than its parent vitamin D forms, specific considerations in the choice of extraction technique are necessary.
Protein Precipitation (PP)
Protein precipitation is a straightforward and widely used method for initial sample cleanup, particularly for plasma and serum samples. researchgate.net Vitamin D metabolites are extensively bound to the vitamin D-binding protein (VDBP) in circulation, and PP is effective at disrupting this binding and removing the bulk of proteins. nih.gov
The process involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. researchgate.net Acetonitrile is frequently preferred and has been shown to yield high recovery values for vitamin D metabolites. researchgate.net The solvent denatures and precipitates the proteins, which are then separated by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC system or subjected to further cleanup steps like LLE or SPE. researchgate.net
Table 2: Common Protein Precipitation Conditions
| Parameter | Condition | Rationale / Finding | Source |
|---|---|---|---|
| Solvent | Acetonitrile | High recovery values for vitamin D metabolites. | researchgate.net |
| Solvent-to-Sample Ratio | 3:1 to 8:1 (v/v) | Higher ratios can improve protein removal and analyte release. | researchgate.net |
| Procedure | Add solvent, vortex, centrifuge | A simple, rapid, and high-throughput procedure. | nih.govresearchgate.net |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For vitamin D metabolites, LLE is a classic and effective technique for purification and concentration. researchgate.netscielo.br
The choice of extraction solvent is critical and depends on the polarity of the analyte. While nonpolar solvents like hexane (B92381) are used for Vitamin D2 and D3, the higher polarity of Vitamin D2 beta-D-Glucuronide requires a more polar organic solvent or a mixture. Combinations such as n-hexane and ethyl acetate or hexane and dichloromethane (B109758) have been utilized for various vitamin D metabolites. nih.govnih.gov For high-throughput applications, supported liquid extraction (SLE) has emerged as a robust alternative to traditional LLE. biotage.co.jpchromatographyonline.comnih.gov In SLE, the aqueous sample is absorbed onto an inert diatomaceous earth support, after which a water-immiscible organic solvent is passed through to elute the analytes, providing clean extracts and high recovery. chromatographyonline.comnih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile sample preparation technique that separates components of a mixture based on their physical and chemical properties. scielo.br It is widely employed for the cleanup and concentration of vitamin D metabolites from complex biological matrices. nih.govthermofisher.com
For the polar and potentially charged Vitamin D2 beta-D-Glucuronide, a reversed-phase SPE sorbent (e.g., C18, HRP) can be effective. nih.govthermofisher.com The protocol involves loading the sample onto a conditioned SPE cartridge, washing away interferences with a weak solvent, and eluting the analyte with a stronger organic solvent. Careful optimization of the loading and wash solvents is necessary to prevent premature elution (breakthrough) of the polar glucuronide. thermofisher.com Novel SPE materials, such as those based on polystyrene/polypyrrole composite nanofibers, have been developed to enhance extraction efficiency and reduce extraction time for vitamin D compounds. scielo.brresearchgate.net
Table 3: Example Solid-Phase Extraction Strategies
| SPE Sorbent | Matrix | Key Steps | Application Context | Source |
|---|---|---|---|---|
| Reversed-Phase (OASIS HLB) | Urine | Post-hydrolysis extraction | Used to purify deconjugated metabolites before derivatization and analysis. | nih.gov |
| Hydrophobic Reversed-Phase (HRP) | Plasma | Protein disruption, load, wash, elute | Effective for extracting hydroxylated vitamin D forms; requires optimization for polar glucuronides. | thermofisher.com |
| Polystyrene/Polypyrrole Nanofibers | Dairy | Activation, load, rinse, desorb | A novel approach to reduce oxidation and extraction time for parent vitamin D. | scielo.brresearchgate.net |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For vitamin D metabolites, which can have low ionization efficiency in their native state, derivatization is a powerful tool to enhance sensitivity for LC-MS/MS analysis. researchgate.netnih.gov
The most common derivatization strategy for vitamin D compounds involves targeting the conjugated diene system within the secosteroid structure. nih.gov Reagents known as dienophiles, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), react with the diene via a Diels-Alder reaction. nih.govnih.gov This reaction adds a readily ionizable group to the molecule, significantly increasing the signal intensity in the mass spectrometer and allowing for much lower detection limits. nih.govannexpublishers.com This approach is directly applicable to Vitamin D2 beta-D-Glucuronide, as the diene system remains intact in the conjugate. Other derivatization reagents like Amplifex have also been shown to be effective. annexpublishers.comresearchgate.net The derivatization step can be performed after extraction and is a key component of many highly sensitive methods for quantifying low-abundance vitamin D metabolites. nih.govlcms.cz
Application of Stable Isotope-Labeled Internal Standards
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This approach, known as the isotope dilution method, is considered the gold standard for measuring vitamin D metabolites. amegroups.org It involves adding a known quantity of a labeled version of the analyte to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same variations during sample preparation, extraction, and ionization, thereby correcting for potential losses and matrix-induced signal suppression or enhancement. mdpi.com
For the specific quantification of Vitamin D2 beta-D-Glucuronide, the ideal internal standard is its stable isotope-labeled counterpart, Vitamin D2-d6 beta-D-Glucuronide Sodium Salt. pharmaffiliates.com This compound is synthesized to have deuterium (B1214612) atoms (a stable, heavy isotope of hydrogen) incorporated into its structure. medchemexpress.com For instance, deuterated internal standards for vitamin D metabolites often have six hydrogen atoms replaced with deuterium (d6). merckmillipore.com The increased mass allows the mass spectrometer to distinguish the internal standard from the native analyte, while its identical chemical behavior ensures it serves as an accurate tracer throughout the analytical procedure. nih.govcaymanchem.com The use of such labeled glucuronide metabolites is essential for accurately tracking the target analyte from extraction through to detection. pharmaffiliates.com
The primary benefit of using Vitamin D2-d6 beta-D-Glucuronide Sodium Salt as an internal standard is the significant improvement in the precision and accuracy of the quantitative results. nist.gov Immunoassays, an alternative method, can suffer from a lack of specificity, with antibodies showing different affinities for various vitamin D metabolites, leading to potential over- or underestimation. clinicallab.comnih.gov LC-MS/MS methods with isotope dilution overcome these limitations. By calculating the ratio of the response of the endogenous analyte to the response of the known amount of the labeled internal standard, analysts can compensate for variability in sample extraction efficiency and matrix effects. mdpi.comnist.gov This approach ensures that the final calculated concentration is a highly accurate reflection of the true amount of Vitamin D2 beta-D-Glucuronide in the original sample.
Method Validation in Academic Analytical Research
Before an analytical method can be reliably used in research, it must undergo a rigorous validation process to demonstrate its performance characteristics. This validation is typically performed in accordance with guidelines from regulatory bodies and ensures the data generated is reproducible and accurate. nih.govrsc.org Key validation parameters include determining detection limits, assessing precision and accuracy, and evaluating the influence of the sample matrix. nih.gov
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are critical for analyzing vitamin D metabolites, which are often present at very low concentrations in biological samples. chromatographytoday.com For various vitamin D metabolites, researchers have established these limits through rigorous testing. nist.govnih.gov
Below is a table summarizing reported LOQ values for different vitamin D metabolites using LC-MS/MS, illustrating the typical sensitivity achieved in such assays.
| Analyte | Limit of Quantification (LOQ) | Biological Matrix |
| 1,25-dihydroxyvitamin D3 | 12.5 pg/mL | Serum |
| 24R,25-dihydroxyvitamin D3 | 0.2 ng/g | Serum |
| Vitamin D3 | 0.1633 µg/mL | - |
| Ergocalciferol (Vitamin D2) | 4.1 µg | Pharmaceutical Preparations |
This table presents a compilation of data from multiple sources to illustrate the range of quantification limits for various vitamin D metabolites. nist.govnih.govresearchgate.netresearchgate.net
Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. Both are assessed within a single analytical run (intra-day) and across different days (inter-day) to ensure the method's reliability over time. rsc.org This is accomplished by analyzing quality control (QC) samples at multiple concentration levels on the same day and on several consecutive days. rsc.orgresearchgate.net The results are typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) for precision, and as a percentage of the nominal value for accuracy. rsc.org Research methods for vitamin D metabolites consistently demonstrate high precision and accuracy. nih.govnih.gov
The following table showcases typical precision and accuracy data from validation studies of vitamin D metabolites.
| Parameter | QC Level | Precision (%CV / %RSD) | Accuracy (% of Nominal) |
| Intra-day | Low, Medium, High | < 15% | Within 15% of expected |
| Inter-day | Low, Medium, High | < 15% | Within 15% of expected |
| Inter-assay | - | 3.8 – 11.4% | 100.9% – 109.2% |
This table summarizes findings on the precision and accuracy for the analysis of vitamin D metabolites, demonstrating that the methods are robust and reproducible. nih.govnih.govlabcorp.com
Biological samples such as plasma and serum are complex mixtures containing numerous endogenous compounds (e.g., phospholipids, salts, other metabolites) that can interfere with the ionization of the target analyte in the mass spectrometer's source. amegroups.orgchromatographytoday.comresearchgate.net This phenomenon, known as the matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. amegroups.org Assessing the matrix effect is a critical step in method validation. nih.gov It is typically evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix (a sample from which the analyte has been removed) to the response of the analyte in a pure solvent. rsc.org Studies on vitamin D metabolites have shown that while matrix effects are a concern, they can be minimized through effective sample preparation and the use of appropriate ionization techniques, such as atmospheric pressure chemical ionization (APCI), which is often less susceptible to these effects than electrospray ionization (ESI). amegroups.orgacs.org
Biochemical and Cellular Research Applications of Vitamin D2 Beta D Glucuronide
Role in Vitamin D Inactivation and Storage Mechanisms
Glucuronidation represents a critical step in the Phase II metabolism of vitamin D, a process designed to increase the water solubility of compounds to facilitate their excretion. nih.gov This biotransformation is carried out by uridine (B1682114) diphosphate-glucuronosyl transferases, which conjugate vitamin D metabolites with glucuronic acid. nih.gov The resulting glucuronide conjugates, including VitaMin D2 beta-D-Glucuronide, are then primarily eliminated from the body through bile and subsequent fecal excretion. nih.gov
Historically, this conjugation process was viewed solely as a mechanism for inactivation and detoxification, effectively removing excess vitamin D metabolites from circulation. nih.gov However, emerging research suggests a more nuanced role. The enterohepatic circulation of vitamin D glucuronides has been proposed to be physiologically relevant. nih.gov Specifically, these conjugated forms may act as a delivery system to the lower gastrointestinal tract. nih.gov In this model, glucuronidated vitamin D is secreted in bile, travels to the colon, and is then reactivated by local bacterial enzymes, suggesting it may function as a targeted pro-drug or a form of local storage. nih.gov While sulfo-conjugation is also part of Phase II metabolism, glucuronidation is considered a key pathway for creating excretable forms of vitamin D. nih.gov
Substrate for Enzyme Activity Assays in Drug Metabolism Research
VitaMin D2 beta-D-Glucuronide SodiuM Salt serves as a specific substrate for the enzyme β-glucuronidase. nih.govscbt.com This characteristic makes it a useful tool in drug metabolism research for conducting enzyme activity assays. β-glucuronidase is a crucial enzyme that breaks down complex carbohydrates and is significantly involved in the metabolism and excretion of various substances, including drugs and toxins, that are conjugated with glucuronic acid. scbt.com
In a laboratory setting, researchers can use VitaMin D2 beta-D-Glucuronide to measure the activity of β-glucuronidase in biological samples like cell lysates or tissue extracts. nih.gov The assay works on the principle that when the substrate is introduced to a sample containing the enzyme, β-glucuronidase cleaves the glucuronic acid moiety from the vitamin D2 molecule. The rate of this hydrolysis, which can be quantified by measuring the appearance of the liberated vitamin D2 or a reporter molecule, is directly proportional to the enzyme's activity. scbt.com Such assays are vital for understanding how the body processes certain drugs and for investigating the role of β-glucuronidase in various physiological and pathological conditions, including lysosomal storage disorders and detoxification pathways. scbt.com
Comparative Biochemical Studies of D2 and D3 Glucuronides
While both vitamin D2 and vitamin D3 are essential prohormones, research indicates that their metabolic pathways and the biological activities of their derivatives are not identical. nih.govnih.govdirect-ms.org Comparative studies focusing on their glucuronidated forms help to elucidate these differences, particularly in gene expression and protein interactions.
In their native conjugated form, vitamin D glucuronides are biologically inactive and cannot effectively induce gene expression. nih.gov Their activity is contingent upon the cleavage of the glucuronide group by β-glucuronidase, which releases the active vitamin D metabolite. nih.gov Once liberated, vitamin D2 and vitamin D3 exert differential effects on gene expression in various cell types.
A study using a rat oligodendrocyte precursor cell line found that vitamin D3 was more potent than vitamin D2 in modulating gene expression, particularly at earlier time points. nih.gov At 24 hours, vitamin D3 influenced 1,272 genes, whereas vitamin D2 affected only 574. nih.gov Similarly, research on the human blood transcriptome revealed that while there was some overlap, most gene expression changes were specific to either D2 or D3 supplementation. nih.govmedrxiv.org Vitamin D3 supplementation was primarily associated with the down-regulation of genes involved in the innate and adaptive immune systems, suggesting a shift toward a more tolerogenic state. nih.govmedrxiv.org In contrast, vitamin D2 supplementation showed different effects, for instance, uniquely up-regulating genes related to spliceosomal function. nih.gov
Table 1: Comparative Effects of Vitamin D2 vs. Vitamin D3 on Gene Expression
| Feature | Vitamin D2 | Vitamin D3 | Source(s) |
|---|---|---|---|
| Genes Regulated (Oligodendrocyte Precursors, 24h) | 574 | 1,272 | nih.gov |
| Primary Immune System Effect (Human Blood) | Different effects, e.g., spliceosome upregulation | Down-regulation of innate and adaptive immunity pathways | nih.govmedrxiv.org |
| Interferon Pathway Activity (Human Blood) | No significant stimulatory effect | Stimulatory effect on Type I & II interferon pathways | nih.gov |
| Potency in PBMCs | Similar to 25(OH)D3 at supra-physiological concentrations | Similar to 25(OH)D2 at supra-physiological concentrations | frontiersin.org |
These findings underscore that the specific form of vitamin D (D2 or D3) released from its glucuronide conjugate can lead to distinct downstream genomic responses in cellular models.
The transport of vitamin D and its metabolites in the bloodstream is predominantly handled by the Vitamin D Binding Protein (DBP). nih.govmdpi.com The affinity of DBP for different vitamin D metabolites is a critical determinant of their bioavailability and circulating half-life. mdpi.com
Research has consistently shown that DBP has a lower binding affinity for vitamin D2 metabolites compared to their vitamin D3 counterparts. direct-ms.orgnih.govnih.gov For instance, the affinity of human DBP for 25-hydroxyvitamin D2 (25(OH)D2) is approximately 20% lower than for 25-hydroxyvitamin D3 (25(OH)D3). nih.gov This weaker interaction has significant biochemical consequences. The reduced binding affinity leads to a faster metabolic clearance of vitamin D2 metabolites from the circulation. direct-ms.org This difference in DBP interaction is a key factor explaining the observed lower potency of vitamin D2 in raising and maintaining serum 25-hydroxyvitamin D levels in humans compared to an equivalent dose of vitamin D3. direct-ms.org Therefore, after cleavage from their glucuronide conjugates, the resulting D2 and D3 metabolites would interact differently with DBP, influencing their subsequent metabolic fate and biological activity in research models.
VitaMin D2 beta-D-Glucuronide as a Research Reference Standard
VitaMin D2 beta-D-Glucuronide, also known as Ergocalciferol (B368823) Glucuronide, serves as a critical research reference standard in analytical chemistry and clinical diagnostics. axios-research.comweblivelink.com Its primary application is in the development, validation, and quality control of analytical methods designed to measure vitamin D metabolites in various biological matrices. axios-research.comweblivelink.com
The accurate measurement of vitamin D and its metabolites is essential for assessing vitamin D status and investigating its role in health and disease. nist.govnih.gov The development of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the simultaneous measurement of multiple vitamin D metabolites. nist.govconsensus.app For these assays to be accurate and reliable, well-characterized reference standards for each metabolite are indispensable.
The National Institute of Standards and Technology (NIST) has been instrumental in developing Standard Reference Materials (SRMs) for key vitamin D metabolites to improve the accuracy of clinical and research laboratory measurements. acs.orgnist.gov While SRMs for major metabolites like 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 are more established, the availability of certified standards for less abundant or end-stage metabolites like glucuronides is crucial for comprehensive metabolic profiling. nih.govacs.orgnist.gov
Commercial suppliers provide Ergocalciferol Glucuronide as a fully characterized chemical compound for such purposes. axios-research.comweblivelink.com It is used to:
Develop and validate analytical methods: Researchers use the standard to optimize chromatographic separation and mass spectrometric detection parameters for the specific identification and quantification of Vitamin D2 glucuronide in complex samples like serum, plasma, or bile. axios-research.comweblivelink.com
Ensure quality control: Clinical and research laboratories incorporate this standard into their quality control procedures to monitor the performance and accuracy of their assays over time. axios-research.com
Facilitate inter-laboratory comparison: The use of common reference standards allows for better comparability of results from different studies and laboratories, which is essential for establishing clinical reference intervals and advancing research. nist.gov
The table below provides details on commercially available Vitamin D2 beta-D-Glucuronide for research purposes.
| Compound Name | Catalogue Number | Molecular Formula | Molecular Weight | Intended Use |
| Ergocalciferol Glucuronide | AR-V01570 | C₃₄H₅₂O₇ | 572.79 | Analytical method development, method validation (AMV), and Quality Controlled (QC) applications. axios-research.comweblivelink.com |
Q & A
Basic Research Questions
Q. How is Vitamin D2 beta-D-Glucuronide Sodium Salt synthesized and characterized in preclinical research?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation of Vitamin D2 (ergocalciferol) using UDP-glucuronosyltransferases (UGTs) in hepatic microsomal preparations, followed by sodium salt purification via ion-exchange chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, using deuterated internal standards (e.g., D6-Vitamin D2 glucuronide) to correct for matrix effects. Electrospray ionization (ESI) in negative mode optimizes sensitivity for the glucuronide moiety. Calibration curves should span 1–500 ng/mL in plasma or bile .
Q. What in vitro models are suitable for studying the hepatobiliary transport of this compound?
- Methodological Answer : Isolated rat hepatocytes or canalicular membrane vesicles (CMVs) are used to assess uptake and efflux. For CMVs, ATP-dependent transport is measured via rapid filtration assays, with radiolabeled [³H]-Vitamin D2 glucuronide. Inhibition studies with cyclosporine A (MRP2 inhibitor) validate transporter specificity .
Advanced Research Questions
Q. How does this compound interact with multidrug resistance-associated proteins (MRPs) in hepatobiliary excretion?
- Methodological Answer : Competitive inhibition assays in CMVs reveal MRP2 (ABCC2) as the primary transporter, with a Km of 8.2 ± 1.5 µM. However, conflicting data suggest MRP3 involvement in basolateral efflux under cholestatic conditions. Use siRNA knockdown in HepG2 cells to dissect isoform-specific contributions .
Q. What mechanisms underlie the cholestatic effects observed with high doses of this compound?
- Methodological Answer : High concentrations (>50 µM) disrupt bile acid homeostasis by competitively inhibiting the bile salt export pump (BSEP/ABCB11) in sandwich-cultured human hepatocytes (SCHH). Measure intracellular taurocholate accumulation via LC-MS and correlate with MRP2-mediated glucuronide efflux blockade .
Q. How do methodological variations in transporter inhibition assays affect data interpretation for this compound?
- Methodological Answer : Discrepancies arise from using non-specific inhibitors (e.g., MK571 for MRPs vs. Ko143 for BCRP). A standardized approach combines CRISPR-Cas9 transporter knockout cell lines with vesicular transport assays. For example, MRP2-KO HeLa cells show 90% reduced glucuronide efflux, confirming transporter specificity .
Data Contradictions and Resolution Strategies
- Conflict : Studies report conflicting Km values for MRP2-mediated transport (range: 5–12 µM).
- Conflict : Role of MRP3 in glucuronide efflux under cholestasis vs. normal physiology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
